molecular formula C7H6BrFN2O B7978630 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B7978630
M. Wt: 233.04 g/mol
InChI Key: VDRMGMVSAHIQPD-UHFFFAOYSA-N
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Description

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a hydroxybenzenecarboximidamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide typically involves the reaction of 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at a temperature of 75°C for 24 hours . The product is then isolated by cooling the reaction mixture, concentrating it, and partitioning with ethyl acetate and water. The organic layer is dried and concentrated to obtain the desired compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydroxylamine Hydrochloride: Used in the synthesis of the compound.

    Triethylamine: Acts as a base in the reaction.

    Ethanol: Solvent used in the reaction.

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. Other products may include derivatives formed through substitution, oxidation, or reduction reactions.

Scientific Research Applications

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine, fluorine, and hydroxybenzenecarboximidamide groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRMGMVSAHIQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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